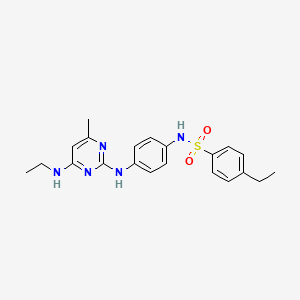![molecular formula C21H16Cl2N4O2S B14971757 N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B14971757.png)
N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DICHLOROPHENYL)-2-{[2-(4-METHOXYPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of dichlorophenyl and methoxyphenyl groups, linked through an imidazo[1,2-b]pyridazine core, and is further connected to an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-2-{[2-(4-METHOXYPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the 3,4-dichlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions. The final step includes the formation of the acetamide linkage, often achieved through amidation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-2-{[2-(4-METHOXYPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-2-{[2-(4-METHOXYPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-{[2-(4-METHOXYPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DICHLOROPHENYL)-2-{[2-(4-HYDROXYPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE
- N-(3,4-DICHLOROPHENYL)-2-{[2-(4-FLUOROPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE
- N-(3,4-DICHLOROPHENYL)-2-{[2-(4-CHLOROPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of N-(3,4-DICHLOROPHENYL)-2-{[2-(4-METHOXYPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, the presence of the methoxy group may enhance its solubility and interaction with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H16Cl2N4O2S |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H16Cl2N4O2S/c1-29-15-5-2-13(3-6-15)18-11-27-19(25-18)8-9-21(26-27)30-12-20(28)24-14-4-7-16(22)17(23)10-14/h2-11H,12H2,1H3,(H,24,28) |
InChI Key |
ZUDRSNFOIFWTIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


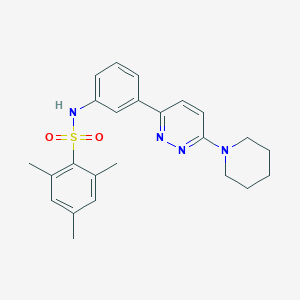
![3-(4-Bromophenyl)-8-(3-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B14971681.png)
![N-(2,4-dimethylphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971686.png)
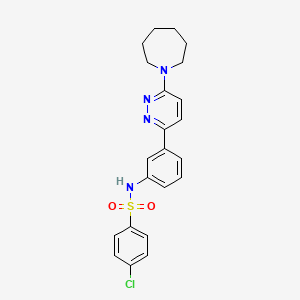
![N-(1,3-Benzodioxol-5-ylmethyl)-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine](/img/structure/B14971706.png)
![N-(3-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B14971713.png)
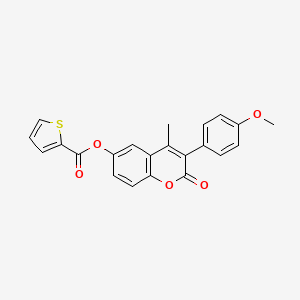

![3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14971753.png)
![7'-hydroxy-8-methoxy-8'-[(3-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14971767.png)
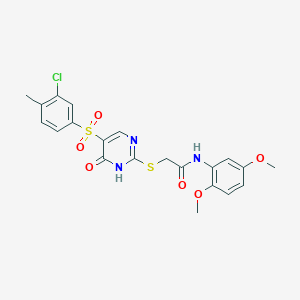

![N-(2-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971783.png)
